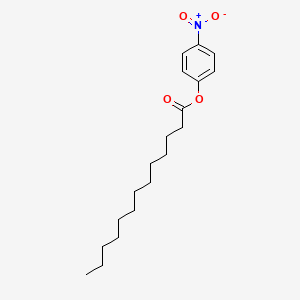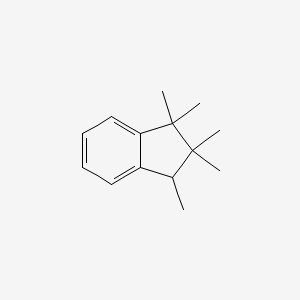
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol . It is a derivative of indane, a bicyclic hydrocarbon, and is known for its unique structural properties due to the presence of multiple methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene can be synthesized through various methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 1,1,2,3,3-pentamethylindene over palladium on carbon (Pd/C) catalysts can yield the desired compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of heterogeneous catalysts like 5% Pd/C and 10% Pd/C. These catalysts facilitate the hydrogenation of precursor compounds, resulting in high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: The methyl groups in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,1,2,2,3-pentamethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s multiple methyl groups contribute to its hydrophobic nature, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3-Pentamethylindane: A closely related compound with similar structural features but different reactivity and applications.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another derivative with additional methyl groups, leading to distinct chemical properties.
Uniqueness
1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene is unique due to its specific arrangement of methyl groups, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
74710-04-6 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,2,2,3,3-pentamethyl-1H-indene |
InChI |
InChI=1S/C14H20/c1-10-11-8-6-7-9-12(11)14(4,5)13(10,2)3/h6-10H,1-5H3 |
InChI Key |
PLAOCQIEAKPVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(C1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


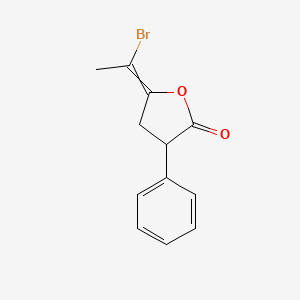
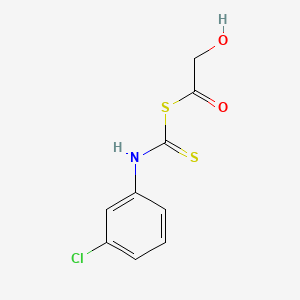
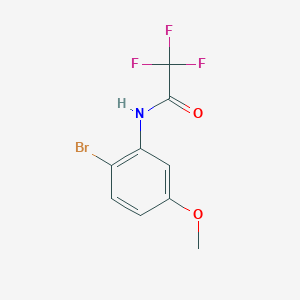
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14441171.png)
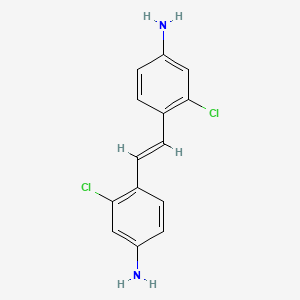
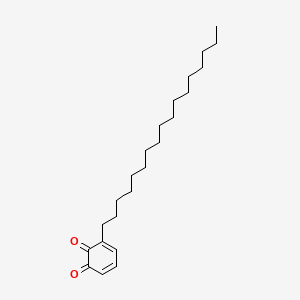
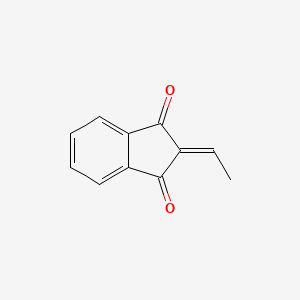

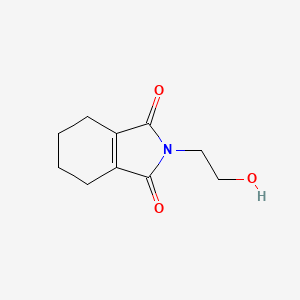
![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
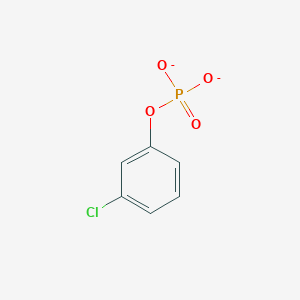
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
